molecular formula C12H17NO4 B14367160 Dimethyl 1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 91645-64-6

Dimethyl 1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B14367160
CAS No.: 91645-64-6
M. Wt: 239.27 g/mol
InChI Key: RZGJJZGYMBSLQS-UHFFFAOYSA-N
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Description

Dimethyl 1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse biological activities This compound is characterized by its yellow crystalline appearance and is soluble in organic solvents like ethanol

Preparation Methods

The synthesis of Dimethyl 1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch reaction, which is a multi-component reaction. The reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Dimethyl 1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: It can act as a hydrogen donor in reductive amination and conjugate reduction reactions.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include pyridine derivatives and reduced amines.

Scientific Research Applications

Dimethyl 1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various biologically active compounds.

    Biology: The compound has been studied for its potential antioxidant and neuroprotective properties.

    Medicine: It serves as a precursor for the synthesis of cardiovascular drugs, particularly calcium channel blockers.

    Industry: It is used as a feed additive to promote the growth and health of livestock.

Mechanism of Action

The mechanism of action of Dimethyl 1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with biological membranes and enzymes. It can inhibit the oxidation of lipids in cell membranes, thereby protecting cells from oxidative damage. The compound also influences the activity of enzymes involved in metabolic pathways, such as heme synthesis and hepatic heme oxygenase-1 induction.

Comparison with Similar Compounds

Dimethyl 1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is similar to other 1,4-dihydropyridine derivatives, such as:

  • Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
  • Di-tert-butyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
  • Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate These compounds share similar structural features and biological activities but differ in their substituents and specific applications. This compound is unique due to its specific methyl and carboxylate groups, which confer distinct chemical and biological properties.

Properties

CAS No.

91645-64-6

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

dimethyl 1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C12H17NO4/c1-7-9(11(14)16-4)6-10(12(15)17-5)8(2)13(7)3/h6H2,1-5H3

InChI Key

RZGJJZGYMBSLQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(=C(N1C)C)C(=O)OC)C(=O)OC

Origin of Product

United States

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